

# physical and chemical properties of 4-(Pyrrolidin-1-yl)benzoic acid

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## Compound of Interest

Compound Name: 4-(Pyrrolidin-1-yl)benzoic acid

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## An In-depth Technical Guide to 4-(Pyrrolidin-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential applications of **4-(Pyrrolidin-1-yl)benzoic acid**. The information is intended to support research and development activities in medicinal chemistry and materials science.

## Physicochemical Properties

**4-(Pyrrolidin-1-yl)benzoic acid**, with the CAS number 22090-27-3, is a substituted benzoic acid derivative.<sup>[1][2]</sup> Its core structure consists of a benzoic acid moiety with a pyrrolidine ring attached at the para position. This substitution significantly influences its chemical characteristics and biological activity.

Table 1: Physicochemical Properties of **4-(Pyrrolidin-1-yl)benzoic acid**

Property	Value	Source
Molecular Formula	C11H13NO2	[1][2]
Molecular Weight	191.23 g/mol	[1][2]
CAS Number	22090-27-3	[1][2]
IUPAC Name	4-(pyrrolidin-1-yl)benzoic acid	[1][2]
Melting Point	279 °C	[3]
Boiling Point (Predicted)	434.6 ± 28.0 °C	[4]
pKa (Predicted)	3.91 ± 0.10	[4]
SMILES	<chem>O=C(O)c1ccc(cc1)N2CCCC2</chem>	[3]
InChIKey	KPCBFFYRSJPCJH- UHFFFAOYSA-N	[1][2]

## Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **4-(Pyrrolidin-1-yl)benzoic acid**. While a complete set of spectral data is not readily available in the provided search results, typical spectral characteristics for similar aromatic carboxylic acids and N-aryl pyrrolidines can be inferred.

Table 2: Key Spectral Data for Aromatic Carboxylic Acids and N-Aryl Pyrrolidines

Spectroscopy	Characteristic Peaks	Interpretation
$^1\text{H}$ NMR	$\delta$ ~10-13 ppm (broad singlet), $\delta$ ~7-8 ppm (multiplets), $\delta$ ~3-4 ppm (multiplets), $\delta$ ~1.5-2.5 ppm (multiplets)	Carboxylic acid proton, Aromatic protons, Protons on carbons adjacent to nitrogen in pyrrolidine ring, Protons on other carbons in pyrrolidine ring
$^{13}\text{C}$ NMR	$\delta$ ~165-175 ppm, $\delta$ ~110-150 ppm, $\delta$ ~40-50 ppm, $\delta$ ~20-30 ppm	Carboxylic acid carbon, Aromatic carbons, Carbons adjacent to nitrogen in pyrrolidine ring, Other carbons in pyrrolidine ring
IR (Infrared)	~2500-3300 $\text{cm}^{-1}$ (broad), ~1700 $\text{cm}^{-1}$ , ~1600 $\text{cm}^{-1}$ , ~1300 $\text{cm}^{-1}$	O-H stretch of carboxylic acid, C=O stretch of carboxylic acid, C=C stretch of aromatic ring, C-N stretch
Mass Spectrometry	m/z 191.09	Molecular ion peak $[\text{M}]^+$

## Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of **4-(Pyrrolidin-1-yl)benzoic acid** based on general organic chemistry principles.

### 3.1. Synthesis: Nucleophilic Aromatic Substitution

A common method for the synthesis of N-aryl pyrrolidines is through nucleophilic aromatic substitution.

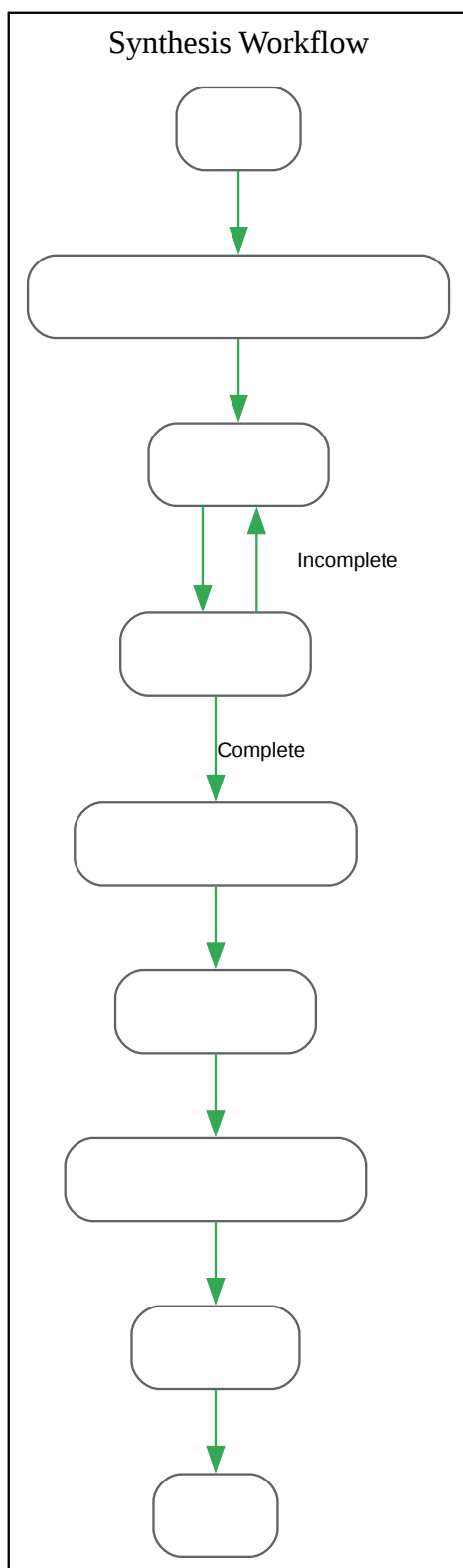
Materials:

- 4-Fluorobenzoic acid
- Pyrrolidine
- Potassium carbonate ( $\text{K}_2\text{CO}_3$ )

- Dimethyl sulfoxide (DMSO)
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine

Procedure:

- To a solution of 4-fluorobenzoic acid (1 equivalent) in DMSO, add potassium carbonate (2.5 equivalents) and pyrrolidine (1.2 equivalents).
- Heat the reaction mixture at 120 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Acidify the aqueous solution with 1M HCl to precipitate the product.
- Filter the precipitate, wash with water, and dry under vacuum.
- Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.



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A representative workflow for the synthesis of **4-(Pyrrolidin-1-yl)benzoic acid**.

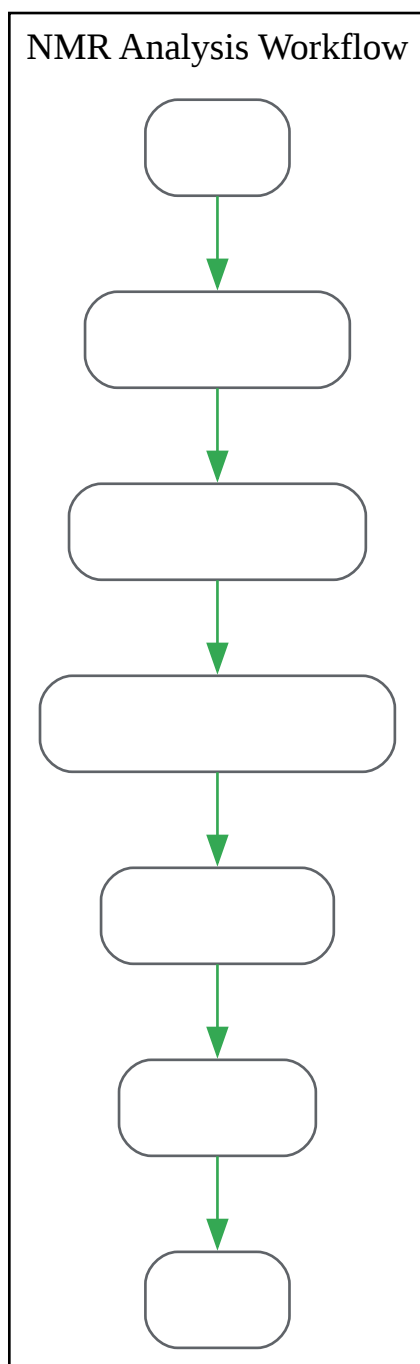
### 3.2. Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

#### Instrumentation:

- 400 MHz NMR Spectrometer

#### Procedure:

- Dissolve approximately 5-10 mg of the synthesized **4-(Pyrrolidin-1-yl)benzoic acid** in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>).
- Transfer the solution to an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature.
- Process the spectra using appropriate software to identify chemical shifts, coupling constants, and integration values.



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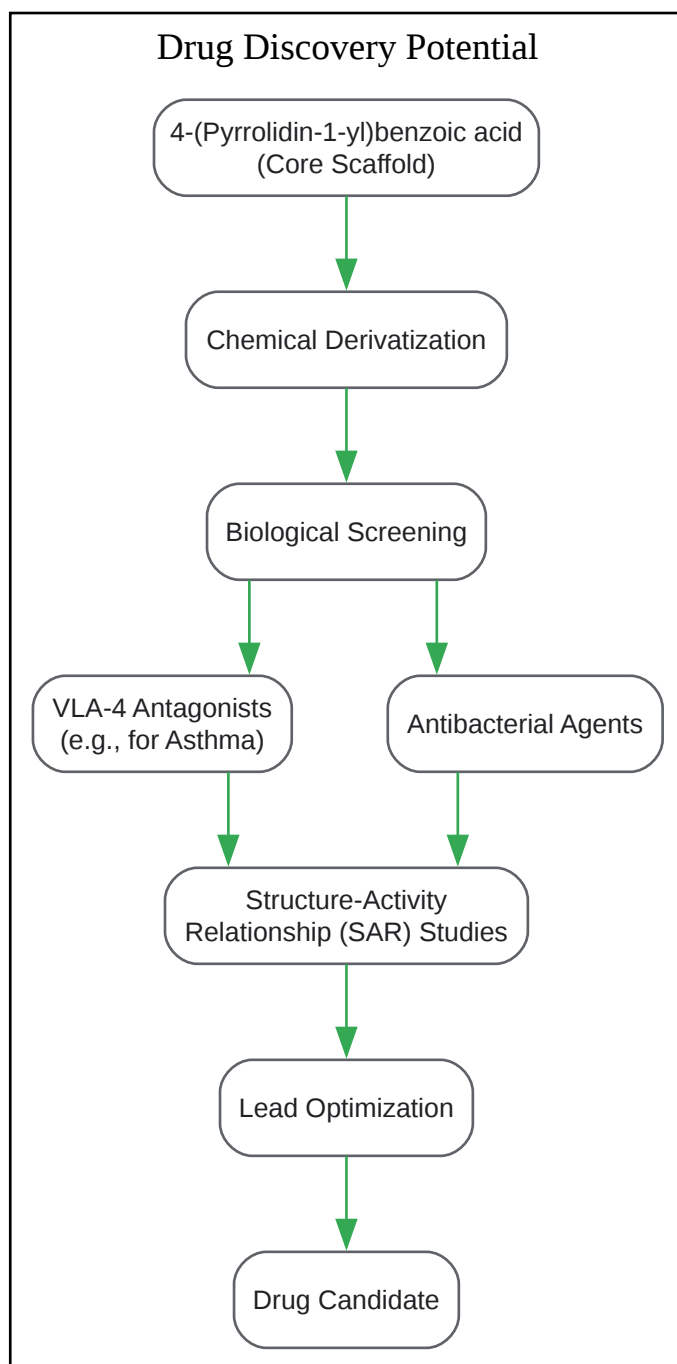
A general workflow for the NMR analysis of the synthesized compound.

## Biological Activity and Potential Applications

Derivatives of **4-(Pyrrolidin-1-yl)benzoic acid** have been investigated for various biological activities. Notably, some derivatives have been explored as potent and orally active VLA-4 antagonists, which are relevant in the treatment of conditions like asthma.[5] The pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry and three-dimensional structure of molecules, which can lead to specific biological profiles.[6]

The general structure of **4-(Pyrrolidin-1-yl)benzoic acid** makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, including antibacterial agents.[7][8]





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A logical workflow for the potential application in drug discovery.

## Safety Information

Based on available data, **4-(Pyrrolidin-1-yl)benzoic acid** is associated with the following hazards:

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

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